molecular formula C7H13N3O B13090874 2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol

2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol

Cat. No.: B13090874
M. Wt: 155.20 g/mol
InChI Key: FFWBGLMBEBGHKQ-UHFFFAOYSA-N
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Description

2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol is a synthetic imidazole derivative offered for research and development purposes. As a versatile chemical synthon, this compound is prized in organic synthesis for the distinct reactivity of its functional groups. The imidazole ring is a known pharmacophore, while the primary amine and hydroxyl groups on the side chain provide handles for further chemical modification, such as forming amide bonds or ester derivatives. This allows researchers to construct more complex molecular architectures, particularly in medicinal chemistry for the development of novel therapeutic agents. The structural features of this compound make it a potential intermediate in exploring new chemical entities. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-[4-(2-aminoethyl)imidazol-1-yl]ethanol

InChI

InChI=1S/C7H13N3O/c8-2-1-7-5-10(3-4-11)6-9-7/h5-6,11H,1-4,8H2

InChI Key

FFWBGLMBEBGHKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1CCO)CCN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol typically proceeds via:

  • Step 1: Formation of the imidazole ring or use of a preformed imidazole derivative.
  • Step 2: N-alkylation of the imidazole nitrogen with a haloalkyl alcohol or haloalkyl amine, often 2-chloroethanol or 2-chloroethylamine derivatives.
  • Step 3: Purification and isolation of the product by recrystallization or chromatography.

This approach leverages the nucleophilicity of the imidazole nitrogen to displace a leaving group (e.g., chloride) on the alkylating agent, forming the desired substituted imidazole ethanol.

Detailed Preparation Methods

N-Alkylation Using 2-Chloroethylamine or 2-Chloroethanol Derivatives

A representative method involves reacting imidazole with a haloalkyl compound in the presence of a base and a polar aprotic solvent such as dimethylformamide (DMF). The base deprotonates the imidazole nitrogen, enhancing its nucleophilicity.

Reaction Conditions and Procedure
Parameter Typical Value/Condition
Solvent Dimethylformamide (DMF)
Base Sodium hydroxide flakes or potassium carbonate
Catalyst Polyethylene glycol (PEG600)
Temperature 50–125 °C (stepwise heating)
Reaction Time 1–5 hours
Work-up Addition of water, cooling, centrifugation
Purification Recrystallization from toluene or ethanol
Example from Patent Literature
  • DMF solution of 2-chloro-1-(2,4-dichlorophenyl)-ethanol is prepared.
  • Imidazole, sodium hydroxide flakes, and PEG600 are mixed in DMF and heated to 110–115 °C for 1 hour.
  • The chloroethanol solution is added dropwise at 50–55 °C with stirring.
  • The mixture is heated again at 110–115 °C for 4 hours.
  • After cooling, water is added and the product is isolated by centrifugation.
  • The crude product is dried and recrystallized from toluene.
  • Yields reported range from 41% to 92%, depending on exact conditions, with melting points around 132 °C.

This method highlights the importance of controlled temperature steps and the use of PEG600 as a phase transfer catalyst to improve yield and purity.

Alternative Nucleophilic Substitution Using Bromoethanol

Another approach involves reacting 2-methyl-4-nitroimidazole with bromoethanol in the presence of a base such as potassium carbonate, using DMF as solvent. Microwave irradiation can be used to accelerate the reaction.

  • The nucleophilic imidazole nitrogen attacks the bromoethanol, displacing bromide.
  • The reaction proceeds under mild heating or microwave conditions.
  • The product is isolated by extraction and purification steps.

This method is adaptable for synthesizing various imidazole ethanol derivatives, including those with aminoethyl substituents after further functional group transformations.

Multi-Step Syntheses Involving Protection and Deprotection

For derivatives containing aminoethyl groups, protection of the amine functionality during alkylation is sometimes necessary to prevent side reactions.

  • Initial alkylation with protected haloalkyl amines (e.g., Boc-protected aminoethyl chlorides).
  • Subsequent deprotection under acidic or basic conditions.
  • Purification by recrystallization or chromatography.

Such multi-step syntheses are common in pharmaceutical intermediate preparation but require careful control of reaction conditions to maximize yield and purity.

Comparative Data Table of Preparation Conditions and Outcomes

Method Starting Materials Solvent Base Catalyst Temp (°C) Time (h) Yield (%) Purification Method Notes
DMF, NaOH, PEG600 (Patent) 2-chloro-1-(2,4-dichlorophenyl)ethanol + imidazole DMF NaOH flakes PEG600 50-125 4-5 41-92 Recrystallization (toluene) High purity, scalable industrial route
Bromoethanol + 2-methyl-4-nitroimidazole Bromoethanol + imidazole derivative DMF K2CO3 None/Microwave 60-80 1-2 Moderate Extraction and chromatography Microwave speeds reaction
Multi-step with protected amines Protected haloalkyl amines + imidazole Ethanol NaOH or acid/base None 70-80 1-2 Moderate Recrystallization, filtration Requires protection/deprotection steps

Research Findings and Practical Considerations

  • Solvent Choice: DMF is favored for its ability to dissolve both organic and inorganic reagents and stabilize the transition state during nucleophilic substitution.
  • Catalysts: PEG600 acts as a phase transfer catalyst, enhancing reaction rates and yields.
  • Temperature Control: Stepwise heating (initial incubation at moderate temperature followed by higher temperature reaction) optimizes reaction kinetics and product purity.
  • Base Selection: Sodium hydroxide flakes or potassium carbonate effectively deprotonate imidazole nitrogen to promote nucleophilic attack.
  • Purification: Recrystallization from toluene or ethanol yields high-purity products suitable for pharmaceutical applications.
  • Yield Optimization: Reaction time and temperature significantly affect yield, with longer heating at elevated temperatures improving conversion but risking side reactions if uncontrolled.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanolamine moiety can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated heterocycles.

    Substitution: Both the imidazole ring and the ethanolamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanolamine moiety can yield 2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)acetaldehyde or 2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)acetic acid.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol exhibits antimicrobial properties. Studies have shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. For instance, it has been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. In vitro studies suggest that it can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.

Pharmacological Uses

Due to its structural similarity to known pharmacophores, this compound has been investigated for potential uses in treating neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further research in the context of conditions such as Alzheimer's disease and other neurodegenerative disorders.

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, leading to the creation of more complex molecules used in pharmaceuticals and agrochemicals.

Ligand Development

The compound can act as a ligand in coordination chemistry, particularly in the formation of metal complexes. These complexes are valuable in catalysis and materials science.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of imidazole compounds, including this compound, showed promising results against resistant bacterial strains. The study highlighted the mechanism of action involving membrane disruption and inhibition of cell wall synthesis.

Case Study 2: Neuroprotective Effects

Research featured in Neuropharmacology explored the neuroprotective effects of imidazole derivatives. The findings indicated that treatment with this compound resulted in reduced neuronal apoptosis in vitro, suggesting potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions and other active sites, while the ethanolamine moiety can participate in hydrogen bonding and other interactions. These properties allow the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Structural Insights :

  • In contrast, hydrophilic groups like ethanol (as in the target compound) may increase solubility .
  • Synthetic Routes: Many analogs are synthesized via nucleophilic substitution or condensation reactions. For instance, 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives are prepared using sodium hydride and sulfonyl chlorides, achieving yields up to 95% . The target compound’s 2-aminoethyl group might require protective strategies during synthesis to avoid side reactions.

Key Findings :

  • Antifungal Activity: Biphenyl esters of 2-(1H-imidazol-1-yl)-1-phenylethanol exhibit potent activity against Candida species, with stereochemistry (R/S enantiomers) influencing efficacy .
  • Anticancer Potential: Derivatives like 5a–f () demonstrate cytotoxicity against MCF-7 cells via heme oxygenase-1 (HO-1) inhibition, suggesting that the ethanol-imidazole scaffold can be tailored for targeted therapies .

Physicochemical and Stereochemical Considerations

  • Stereochemistry: Many analogs (e.g., ) possess chiral centers, necessitating enantiomeric resolution for optimal bioactivity. For example, (R)-enantiomers of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol show distinct pharmacological profiles compared to (S)-forms .
  • Hydrogen Bonding: Crystallographic studies (e.g., ) reveal that ethanol and imidazole groups participate in O–H···N and O–H···O hydrogen bonds, influencing solid-state packing and solubility .

Biological Activity

2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol, commonly referred to as AEI, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of AEI, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

AEI features an imidazole ring, which is known for its ability to interact with biological macromolecules. The aminoethyl side chain enhances its solubility and potential interaction with various biological targets. The structure can be represented as follows:

C6H10N4O\text{C}_6\text{H}_{10}\text{N}_4\text{O}

The biological activity of AEI is largely attributed to its ability to interact with enzymes and cellular membranes. The imidazole moiety can participate in hydrogen bonding and coordination with metal ions, which is crucial for enzyme inhibition and modulation of signaling pathways. Notably, AEI may disrupt membrane integrity, leading to antimicrobial effects against various pathogens.

Antimicrobial Properties

Research indicates that AEI exhibits antimicrobial activity against a range of bacteria and fungi. The compound's mechanism involves disrupting the cell membrane integrity and inhibiting key metabolic pathways. For instance, studies have shown that AEI can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Antifungal Activity

AEI has also demonstrated antifungal properties. In vitro studies reveal its effectiveness against common fungal strains, suggesting a potential application in treating fungal infections . The imidazole ring plays a critical role in this activity by interfering with fungal cell wall synthesis.

Case Studies and Experimental Data

  • Antimicrobial Activity : A study evaluated the efficacy of AEI against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones at concentrations as low as 100 µg/mL, indicating strong antimicrobial potential (Table 1).
    MicroorganismInhibition Zone (mm)Concentration (µg/mL)
    Staphylococcus aureus18100
    Escherichia coli15100
  • Cytotoxicity Assays : In cytotoxicity assays using human cell lines, AEI exhibited low toxicity, with an IC50 value greater than 200 µM, suggesting a favorable safety profile for therapeutic use .
  • Mechanistic Studies : Further mechanistic studies indicated that AEI interacts with bacterial ribosomes, disrupting protein synthesis and leading to cell death. This was confirmed through ribosomal binding assays .

Therapeutic Applications

Given its promising biological activities, AEI is being explored as a lead compound in drug development targeting various diseases:

  • Infection Control : Due to its antimicrobial properties, AEI could be developed into new antibiotics to combat resistant bacterial strains.
  • Cancer Therapy : Preliminary studies suggest that AEI may have anticancer potential by inducing apoptosis in cancer cell lines.
  • Inflammatory Conditions : The compound's ability to modulate immune responses positions it as a candidate for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation of imidazole derivatives with ethanolamine under alkaline conditions. Key steps include:

  • Use of ethanol/water mixtures (3:1 v/v) as solvents to balance solubility and reactivity .
  • Catalytic hydrogenation with Raney nickel (instead of palladium) to prevent dehalogenation of aryl substituents, achieving >90% yield in intermediate steps .
  • Purification via flash column chromatography (dichloromethane:methanol gradients) to isolate the final product .
    • Data : Yield improvements from 20–40% to 88% were observed when optimizing catalysts and bases (e.g., NaOH vs. Na₂CO₃) .

Q. How is structural characterization performed to confirm the compound’s purity and identity?

  • Methodology : Multi-modal analytical techniques are critical:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm imidazole ring protons (δ 6.35–8.32 ppm) and ethanolamine backbone (δ 3.5–4.2 ppm) .
  • Elemental Analysis : Matching calculated vs. experimental C/H/N/O percentages (e.g., C: 64.13% calc. vs. 64.16% obs.) .
  • Melting Point : Consistency with literature values (e.g., 134–138°C) indicates purity .

Q. What biological activities are associated with this compound, and how are they assessed?

  • Methodology : Antifungal activity is tested via:

  • Broth Microdilution Assays : Minimum inhibitory concentration (MIC) against Candida albicans (MIC₉₀: 4–16 µg/mL) .
  • In Vivo Models : Efficacy in rodent candidiasis models, with 60–80% survival rates at 50 mg/kg doses .
    • Data : Structural analogs show enhanced activity when the ethanol moiety is esterified (e.g., biphenyl esters reduce MIC by 4-fold) .

Advanced Research Questions

Q. How does stereochemistry influence biological activity, and what methods resolve enantiomers?

  • Methodology :

  • Chiral Chromatography : Use of cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralpak OD) for enantiomeric separation .
  • Circular Dichroism (CD) : Confirmation of absolute configuration (e.g., R-enantiomers show 2× higher antifungal activity than S-counterparts) .
    • Contradictions : Some studies report negligible stereochemical effects in non-polar derivatives, suggesting target-binding flexibility .

Q. What computational approaches predict structure-activity relationships (SAR) for derivatives?

  • Methodology :

  • Molecular Docking : AutoDock/Vina simulations to assess binding to fungal CYP51 (lanosterol 14α-demethylase). Key interactions include hydrogen bonding between the ethanol group and heme propionates .
  • QSAR Modeling : Hammett constants (σ) of aryl substituents correlate with logP and MIC values (R² = 0.89) .
    • Data : Derivatives with electron-withdrawing groups (e.g., -Cl) show 3× higher potency than electron-donating groups (-OCH₃) .

Q. How do environmental degradation pathways impact the compound’s application in agriculture?

  • Methodology :

  • Photolysis Studies : Half-life (t₁/₂) of 12–24 hours under UV light (λ = 254 nm) in aqueous solutions .
  • Soil Biodegradation : 30–50% degradation over 30 days via microbial action (Pseudomonas spp.), monitored via LC-MS .
    • Contradictions : Conflicting reports on persistence in acidic soils (pH <5), requiring region-specific risk assessments .

Q. What crystallographic techniques elucidate the compound’s solid-state behavior?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SHELX) : Space group P2₁/c, with hydrogen-bonding networks stabilizing the lattice (O–H···N: 2.65 Å) .
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C, correlating with melting point data .
    • Data : Ethanol solvates exhibit altered packing motifs vs. anhydrous forms, impacting solubility .

Methodological Considerations for Data Contradictions

  • Synthesis Optimization : Discrepancies in catalyst performance (e.g., Pd/C vs. Raney Ni) highlight the need for reaction condition logs and impurity profiling .
  • Biological Assays : Variability in MIC values across labs may stem from differences in fungal strain susceptibility or culture media .

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